molecular formula C7H2Br2F4 B1388663 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene CAS No. 1027511-90-5

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B1388663
CAS No.: 1027511-90-5
M. Wt: 321.89 g/mol
InChI Key: GTORMFGZNQYAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H2Br2F4 and a molecular weight of 321.89 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a highly substituted aromatic compound. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1,2-dibromo-5-fluorobenzene or other partially reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,2-diamino-5-fluoro-3-(trifluoromethyl)benzene, while reduction reactions can produce 1,2-dibromo-5-fluorobenzene .

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

  • 1,3-Dibromo-5-fluoro-2-(trifluoromethyl)benzene
  • 1,2-Dibromo-4-fluoro-3-(trifluoromethyl)benzene
  • 1,2-Dibromo-5-chloro-3-(trifluoromethyl)benzene

Comparison: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positions of the bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene (CAS No. 1027511-90-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple bromine and fluorine substituents, suggests possible interactions with biological systems that merit detailed investigation.

  • Molecular Formula : C7_7H2_2Br2_2F4_4
  • Molecular Weight : 321.895 g/mol
  • Structure : The compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a trifluoromethyl group, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, which may influence the compound's reactivity and interactions with biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Receptor Modulation : The structural characteristics may allow for binding to specific receptors, influencing pathways such as apoptosis or cell proliferation.

Antitumor Activity

Research indicates that halogenated compounds can exhibit significant antitumor properties. For instance, studies on similar fluorinated and brominated compounds have demonstrated their ability to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest.

Study ReferenceCompound TestedBiological ActivityMethodology
5-Fluoro-uracil derivativesSignificant antitumor activityIn vitro assays on cancer cell lines
Halogenated benzenesInhibition of tumor growthAnimal models

Case Studies

  • Anticancer Properties : A study exploring the synthesis of novel pyrimidine derivatives highlighted the enhanced antitumor activity associated with fluorinated compounds. Although specific data on this compound is limited, its structural analogs suggest a promising avenue for cancer therapy.
  • Environmental Toxicity : Research has shown that halogenated aromatic compounds can exhibit toxic effects on aquatic life, indicating that this compound may also pose ecological risks.

Toxicological Profile

The toxicological assessment of similar halogenated compounds indicates potential risks including cytotoxicity and environmental persistence. The compound's bromine and fluorine content may contribute to its bioaccumulation in organisms.

Properties

IUPAC Name

1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTORMFGZNQYAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673776
Record name 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-90-5
Record name 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.